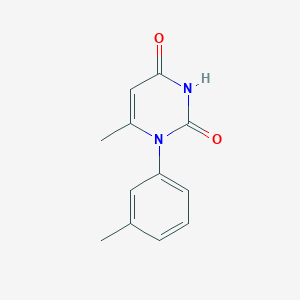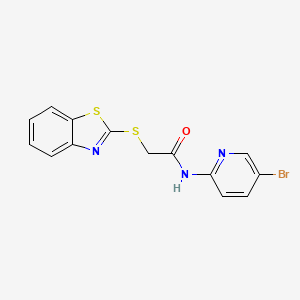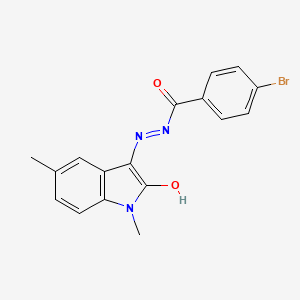methanone](/img/structure/B3438145.png)
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone
Descripción general
Descripción
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone, also known as DIBP, is a synthetic compound that belongs to the class of indolizine derivatives. DIBP has been studied extensively for its potential use in scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone works by binding to a specific class of receptors in the brain known as GABA-A receptors. These receptors are responsible for regulating the activity of the neurotransmitter GABA, which plays a critical role in modulating neuronal activity and maintaining proper brain function. By binding to these receptors, [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone can modulate the activity of GABA and alter the overall balance of neural activity in the brain.
Biochemical and Physiological Effects:
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone has been shown to have a number of biochemical and physiological effects, including the ability to modulate neurotransmitter release, alter synaptic plasticity, and regulate the activity of ion channels in the brain. These effects make [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone a valuable tool for studying the underlying mechanisms of neurological disorders and for developing new therapeutic interventions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone in laboratory experiments is its potent and selective effects on GABA-A receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one of the major limitations of using [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone is its potential toxicity and the need for careful dosing and monitoring to ensure the safety of experimental subjects.
Direcciones Futuras
There are a number of potential future directions for research on [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone, including the development of new therapeutic interventions for neurological disorders, the study of the underlying mechanisms of synaptic plasticity, and the exploration of the potential use of [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone in other areas of scientific research. Additionally, further studies will be needed to better understand the potential toxicity and safety concerns associated with the use of [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone in laboratory experiments.
Aplicaciones Científicas De Investigación
[6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone has been shown to have potent effects on the central nervous system, including the ability to modulate neurotransmitter release and synaptic plasticity. These effects make [6,8-dimethyl-1,2-bis(propylsulfonyl)-3-indolizinyl](4-ethylphenyl)methanone a valuable tool for studying the underlying mechanisms of neurological disorders and for developing new therapeutic interventions.
Propiedades
IUPAC Name |
[6,8-dimethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5S2/c1-6-13-32(28,29)24-21-18(5)15-17(4)16-26(21)22(25(24)33(30,31)14-7-2)23(27)20-11-9-19(8-3)10-12-20/h9-12,15-16H,6-8,13-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRPNNKOPEFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C(=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzyloxy)phenyl]-3-(4-phenyl-1-piperazinyl)propanamide](/img/structure/B3438070.png)


![2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3438082.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438095.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-phenylpyridin-2-yl]thio}-N-phenylacetamide](/img/structure/B3438122.png)
![N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]thio}acetamide](/img/structure/B3438125.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)-2-pyridinyl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B3438128.png)
methanone](/img/structure/B3438133.png)
![N~1~-(3-chlorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3438142.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3438159.png)
